Cas no 98136-34-6 (2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-)

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-, is a reactive heterocyclic compound featuring a pyrazine core functionalized with a carbonyl chloride group and a 3-oxo-3,4-dihydro moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its high reactivity enables efficient acylation and nucleophilic substitution reactions, facilitating the introduction of pyrazine-based scaffolds into target molecules. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers developing novel heterocyclic compounds with potential biological or material science applications.
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- structure
98136-34-6 structure
Product Name:2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-
CAS No:98136-34-6
MF:C5H3ClN2O2
MW:158.542519807816
CID:801618
PubChem ID:71430753
Update Time:2025-06-09

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-
    • 2-oxo-1H-pyrazine-3-carbonyl chloride
    • Pyrazinoyl chloride, 3-hydroxy- (6CI)
    • 98136-34-6
    • 3-hydroxypyrazine-2-carbonylchloride
    • 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride
    • 3-hydroxypyrazine-2-carbonyl chloride
    • DTXSID40849354
    • Inchi: 1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
    • InChI Key: HJPSNEKCBKMUPX-UHFFFAOYSA-N
    • SMILES: ClC(C1C(NC=CN=1)=O)=O

Computed Properties

  • Exact Mass: 157.9883050g/mol
  • Monoisotopic Mass: 157.9883050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 58.5Ų

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Additional information on 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-

Recent Advances in the Application of 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- (CAS: 98136-34-6) in Chemical and Pharmaceutical Research

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- (CAS: 98136-34-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its versatility in the construction of heterocyclic frameworks, which are essential for drug development. This research brief consolidates the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 98136-34-6 in the synthesis of novel pyrazine-based kinase inhibitors. The researchers utilized this compound as a pivotal building block to develop selective inhibitors targeting aberrant signaling pathways in cancer cells. The study reported a 40% improvement in yield compared to traditional methods, underscoring the compound's synthetic utility.

In addition to its role in kinase inhibitor development, 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- has been investigated for its potential in antimicrobial agent synthesis. A recent European Journal of Medicinal Chemistry article (2024) detailed its use in creating derivatives with potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's ability to enhance membrane permeability, a critical factor in overcoming resistance mechanisms.

Mechanistic studies have also shed light on the compound's reactivity profile. Advanced computational modeling, as reported in Organic & Biomolecular Chemistry (2023), revealed that 98136-34-6 exhibits unique electrophilic properties at the carbonyl chloride moiety, enabling selective acylation reactions under mild conditions. This finding has significant implications for green chemistry applications in pharmaceutical manufacturing.

The pharmaceutical industry has taken note of these developments, with several patent applications filed in 2024 that incorporate 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- in novel drug discovery platforms. These patents highlight the compound's growing importance in the development of next-generation therapeutics for complex diseases, including neurodegenerative disorders and rare genetic conditions.

Looking forward, researchers are exploring the potential of 98136-34-6 in targeted drug delivery systems. Preliminary results from ongoing studies suggest that modifications of this core structure could yield smart prodrugs with enhanced tissue specificity. This aligns with the broader industry trend toward precision medicine and could position 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- as a valuable tool in personalized therapeutic development.

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